
Dipotassium butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium butyl phosphate is an inorganic compound with the molecular formula C₄H₉K₂O₄P. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen ions. This compound is known for its solubility in water and its applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium butyl phosphate can be synthesized through the neutralization reaction of butyl phosphate with potassium hydroxide. The reaction typically involves mixing stoichiometric amounts of butyl phosphate and potassium hydroxide in an aqueous solution, followed by heating to facilitate the reaction. The reaction can be represented as follows:
C4H9PO4+2KOH→C4H9K2O4P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product. The use of activated carbon for decolorization and crystallization techniques are common steps in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium butyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the butyl group or the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl phosphate derivatives with higher oxidation states, while reduction may produce butyl phosphate derivatives with lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Dipotassium butyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: this compound is used in pharmaceutical formulations to adjust pH levels and enhance the stability of drugs.
Industry: It is employed in the production of fertilizers, food additives, and as a buffering agent in various industrial processes
Wirkmechanismus
The mechanism of action of dipotassium butyl phosphate involves its ability to act as a buffering agent, maintaining pH stability in various environments. It interacts with molecular targets such as enzymes and proteins, stabilizing their structure and function. The compound’s buffering capacity is crucial in maintaining optimal conditions for biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks the butyl group.
Potassium dihydrogen phosphate (KH₂PO₄): Contains one potassium ion and one hydrogen ion.
Tripotassium phosphate (K₃PO₄): Contains three potassium ions and no hydrogen ions.
Uniqueness
Dipotassium butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other potassium phosphate derivatives. This uniqueness makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s functionality .
Eigenschaften
CAS-Nummer |
53126-06-0 |
|---|---|
Molekularformel |
C4H9K2O4P |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
dipotassium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
ASQKVSNYBNCYBV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
1623-15-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
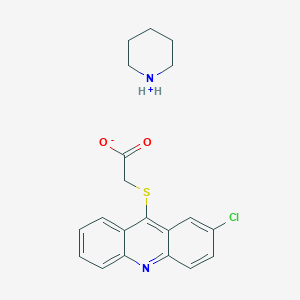

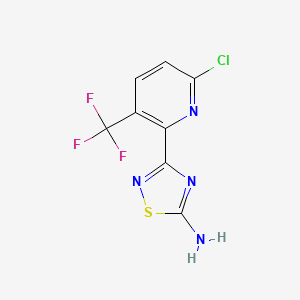
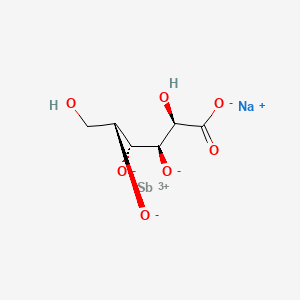

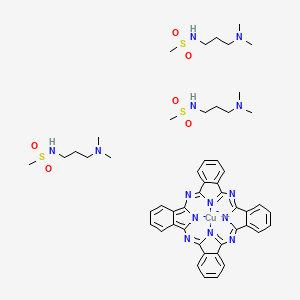
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
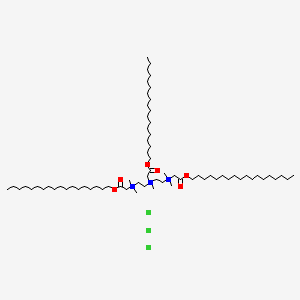
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)
